molecular formula C27H33N3O3S B2517731 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethoxybenzene-1-sulfonamide CAS No. 932363-76-3

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethoxybenzene-1-sulfonamide

Cat. No.: B2517731
CAS No.: 932363-76-3
M. Wt: 479.64
InChI Key: ODDUOGPLKSBGCA-UHFFFAOYSA-N
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Description

This compound features a sulfonamide core linked to a dimethylaminophenyl group and a tetrahydroisoquinoline moiety via an ethyl bridge. The ethoxy substituent on the benzene ring enhances lipophilicity, while the tetrahydroisoquinoline group introduces conformational rigidity.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S/c1-4-33-25-13-15-26(16-14-25)34(31,32)28-19-27(22-9-11-24(12-10-22)29(2)3)30-18-17-21-7-5-6-8-23(21)20-30/h5-16,27-28H,4,17-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDUOGPLKSBGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the dimethylamino group: This step involves the alkylation of an aniline derivative with dimethylamine.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline core or the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics

  • N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-fluorobenzenesulfonamide (): This analog replaces the tetrahydroisoquinoline-ethyl group with a hydroxyethyl chain and substitutes the ethoxy group with fluorine. The hydroxyethyl group may enhance solubility but reduce membrane permeability relative to the tetrahydroisoquinoline’s bulky, lipophilic structure .
  • 4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (): Here, the sulfonamide is part of a benzothiazole-linked benzamide. The benzothiazole moiety introduces aromatic heterocyclic character, which may improve binding to receptors with planar aromatic pockets. However, the amide group (vs. sulfonamide) reduces acidity, limiting hydrogen-bonding capacity and altering pharmacokinetic profiles .

Heterocyclic Moieties and Target Interactions

  • Tetrahydroisoquinoline vs. Benzothiazole (): The tetrahydroisoquinoline group in the target compound provides partial saturation, increasing conformational flexibility compared to fully aromatic systems like benzothiazole. This flexibility may allow better adaptation to binding sites in enzymes or receptors, such as those involved in neurotransmitter regulation (e.g., hypocretin/orexin systems, as suggested in ) .
  • Triazole Derivatives (): Compounds with triazole rings (e.g., ethyl 2-[2-[[4-phenethyl-5-[(thiophen-2-ylcarbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) exhibit distinct hydrogen-bonding patterns due to the triazole’s nitrogen-rich structure. These differences may favor interactions with metal ions or polar residues in enzymatic active sites, unlike the sulfonamide-tetrahydroisoquinoline combination .

Physicochemical Properties and ADMET Profiles

A comparative analysis based on structural analogs reveals key trends:

Property Target Compound Fluorinated Analog () Benzothiazole Analog ()
LogP ~3.5 (predicted) ~2.8 (lower due to -F) ~4.1 (higher due to benzothiazole)
Solubility (mg/mL) <0.1 (low, high lipophilicity) ~0.3 (improved by -OH) <0.05 (very low)
Metabolic Stability High (ethoxy resistance) Moderate (fluorine stability) Low (amide hydrolysis risk)

These properties highlight the target compound’s balance between lipophilicity and metabolic stability, making it suitable for prolonged CNS activity .

Mechanistic Insights from Structural Analog Studies

  • Hypocretin/Orexin System (): Hypocretin peptides, which regulate sleep-wake cycles, interact with G-protein-coupled receptors (GPCRs). The tetrahydroisoquinoline group in the target compound may mimic peptide-receptor interactions due to its rigidity and amine functionality, akin to hypocretin’s excitatory effects on hypothalamic neurons .
  • Lumping Strategy (): Grouping analogs with similar substituents (e.g., ethoxy, fluorine) into surrogate categories could streamline pharmacological screening. For example, lumping sulfonamides with tetrahydroisoquinoline moieties may predict shared CNS-targeting efficacy .

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